![molecular formula C12H19NO3 B6635084 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid (MMCC) is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCC is a versatile compound with a range of biological activities that make it a promising candidate for further research.
Mécanisme D'action
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammatory mediators, and the inhibition of acetylcholinesterase activity. These effects make 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid a promising candidate for further research in the fields of anti-inflammatory therapy, cancer treatment, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its versatility, as it has a range of biological activities that make it a promising candidate for further research. However, one limitation of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its potential toxicity, which must be carefully evaluated in order to ensure its safety for use in humans.
Orientations Futures
There are a number of potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on the development of novel 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid derivatives with enhanced biological activity and reduced toxicity. Finally, further studies could investigate the potential use of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in combination with other drugs or therapies for enhanced efficacy.
Méthodes De Synthèse
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylcyclopentanone with methyl isocyanate in the presence of a base catalyst. The resulting product is then treated with bromine to yield 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-3-9(6-8)7-13-10(14)12(4-5-12)11(15)16/h8-9H,2-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHHISCHXZXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

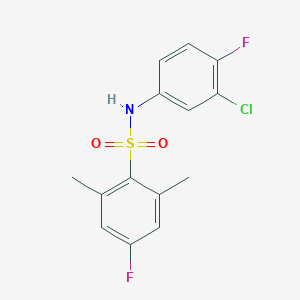
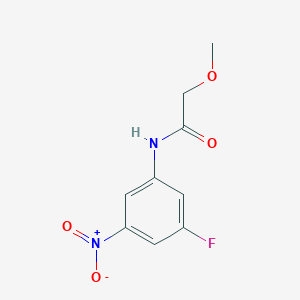
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
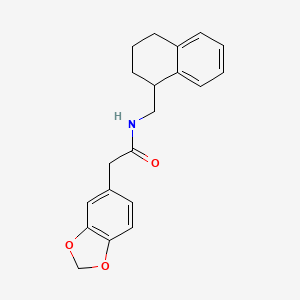
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
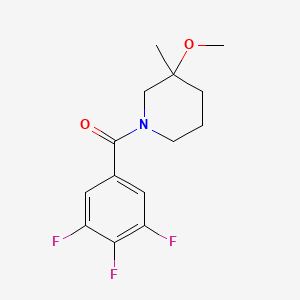
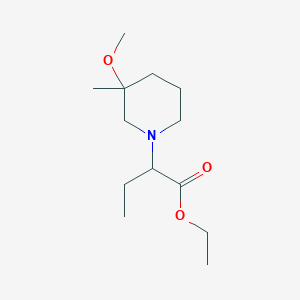
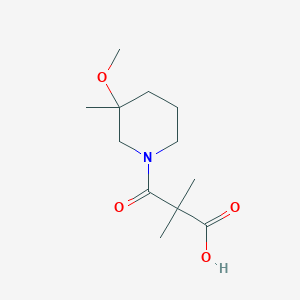
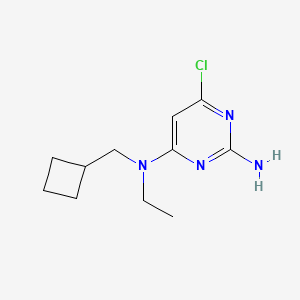
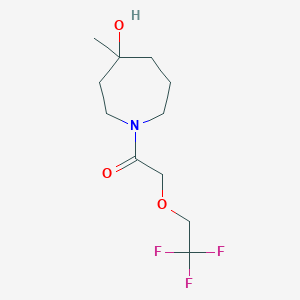
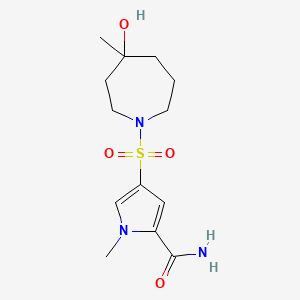
![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)